Acide 1-formylcyclopropane-1-carboxylique

Vue d'ensemble

Description

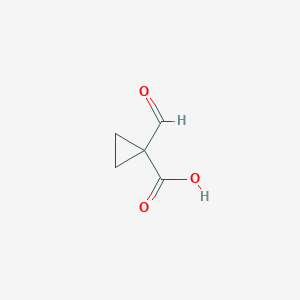

1-Formylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C5H6O3 and its molecular weight is 114.1 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Formylcyclopropane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Formylcyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Formylcyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Régulation de la croissance des plantes

L'acide 1-formylcyclopropane-1-carboxylique est structurellement lié à l'acide 1-aminocyclopropane-1-carboxylique (ACC), qui est un précurseur de l'hormone végétale éthylène . L'éthylène joue un rôle crucial dans la croissance et le développement des plantes, notamment la germination des graines, la maturation des fruits et la réponse au stress. La manipulation des niveaux d'ACC dans les plantes peut donc influencer ces processus, conduisant potentiellement à une productivité agricole améliorée.

Recherche biochimique

En biochimie, l'étude de la synthèse de l'éthylène implique la compréhension du rôle de l'ACC. Étant donné que l'this compound est lié à l'ACC, il pourrait être utilisé dans des tests biochimiques pour étudier la cinétique enzymatique et l'inhibition, fournissant des informations sur la régulation de la production d'éthylène .

Réponse au stress environnemental

La recherche a montré que l'ACC est impliqué dans les réponses des plantes aux stress environnementaux . En étudiant des analogues comme l'this compound, les scientifiques peuvent explorer de nouvelles façons d'améliorer la résilience des plantes contre des facteurs tels que la sécheresse, la salinité et les températures extrêmes.

Science des matériaux

En science des matériaux, l'étude des hormones végétales comme l'éthylène peut conduire au développement de matériaux biomimétiques. Ces matériaux peuvent avoir des applications dans la création de systèmes sensibles qui s'adaptent aux changements environnementaux, de manière similaire à la façon dont les plantes ajustent leur croissance .

Pharmacologie

Bien que les applications directes en pharmacologie de l'this compound ne soient pas bien documentées, son analogue structurel ACC a été étudié pour son rôle dans les voies de signalisation des plantes . La compréhension de ces voies peut contribuer au développement de produits pharmaceutiques à base de plantes.

Génie chimique

En génie chimique, des composés comme l'this compound peuvent être étudiés pour leur utilisation potentielle dans la synthèse de polymères ou d'autres matériaux qui répondent à l'éthylène ou à ses précurseurs . Cela pourrait conduire à des innovations dans les solutions d'emballage et de stockage intelligentes qui réagissent aux produits en voie de maturation.

Mécanisme D'action

Target of Action

1-Formylcyclopropane-1-carboxylic acid is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is a non-protein amino acid and the direct precursor of the plant hormone ethylene . The primary targets of this compound are likely to be similar to those of ACC, which include ACC synthases (ACSs) and ACC oxidases (ACOs) involved in ethylene biosynthesis .

Mode of Action

Considering its structural similarity to acc, it may interact with acss and acos, enzymes involved in the synthesis and oxidation of acc, respectively . These interactions could potentially influence the rate of ethylene production, given that ACC is the central molecule of ethylene biosynthesis .

Biochemical Pathways

The biochemical pathways affected by 1-Formylcyclopropane-1-carboxylic acid are likely related to those of ACC and ethylene. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACSs and subsequently oxidized to ethylene by ACOs . Therefore, any compound affecting ACC levels could potentially impact these pathways.

Result of Action

If it influences acc levels, it could potentially affect ethylene production and thereby influence a myriad of plant responses regulated by ethylene .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Formylcyclopropane-1-carboxylic acid. For instance, the rate of ACC formation, and thus potentially the action of its derivatives, differs in response to developmental, hormonal, and environmental cues .

Activité Biologique

1-Formylcyclopropane-1-carboxylic acid (FCCA) is a cyclic compound featuring both formyl and carboxylic acid functional groups. Its unique structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry and agricultural applications. This article explores the biological activity of FCCA, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

The biological activity of FCCA primarily revolves around its interaction with specific molecular targets. Research indicates that FCCA may modulate enzyme activity and influence metabolic pathways related to inflammation and stress responses.

Target Enzymes

- Cyclooxygenase (COX) : FCCA has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.

- Lipoxygenase (LOX) : Similar to COX, LOX enzymes are involved in the production of leukotrienes, mediators of inflammation.

Biological Effects

FCCA exhibits several notable biological effects:

- Anti-inflammatory Activity : Studies have demonstrated that FCCA can significantly reduce inflammatory markers in vitro and in vivo models. This effect is attributed to its ability to inhibit COX and LOX pathways.

- Antioxidant Properties : FCCA has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property enhances its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 1: Anti-inflammatory Effects in Animal Models

In a study assessing the anti-inflammatory properties of FCCA, researchers administered varying doses of the compound to rats subjected to induced paw edema. The results indicated a dose-dependent reduction in edema, with significant effects observed at doses above 50 mg/kg. Histological analysis revealed decreased leukocyte infiltration in treated animals compared to controls.

| Dose (mg/kg) | Edema Reduction (%) | Histological Findings |

|---|---|---|

| 0 | 0 | High leukocyte count |

| 25 | 30 | Moderate leukocyte count |

| 50 | 60 | Low leukocyte count |

| 100 | 80 | Minimal leukocyte count |

Case Study 2: Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of FCCA using DPPH radical scavenging assays. FCCA exhibited a significant scavenging effect with an IC value of 25 µg/mL, indicating its potential as an antioxidant agent.

Research Findings

Recent research has focused on the synthesis and modification of FCCA derivatives to enhance its biological activity. For instance, modifications to the carboxylic acid group have shown promise in increasing binding affinity to target enzymes, thus improving efficacy.

Propriétés

IUPAC Name |

1-formylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-3-5(1-2-5)4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDXJGBNXVTWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619989 | |

| Record name | 1-Formylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88157-18-0 | |

| Record name | 1-Formylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-formylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.